4-(furan-2-ylcarbonyl)-N-(4-methylphenyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-(furan-2-carbonyl)-N-(4-methylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-13-4-6-14(7-5-13)18-17(22)20-10-8-19(9-11-20)16(21)15-3-2-12-23-15/h2-7,12H,8-11H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQIOOATRIBMGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-ylcarbonyl)-N-(4-methylphenyl)piperazine-1-carboxamide typically involves the following steps:
Formation of the furan-2-ylcarbonyl chloride: This is achieved by reacting furan-2-carboxylic acid with thionyl chloride under reflux conditions.
Coupling with piperazine: The furan-2-ylcarbonyl chloride is then reacted with piperazine in the presence of a base such as triethylamine to form the intermediate 4-(furan-2-ylcarbonyl)piperazine.
Acylation with 4-methylphenyl isocyanate: The intermediate is then acylated with 4-methylphenyl isocyanate to yield the final product, 4-(furan-2-ylcarbonyl)-N-(4-methylphenyl)piperazine-1-carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, targeting its amide and carbamate functional groups:
Hydrolysis kinetics show pH dependence, with optimal rates observed at pH 2–3 (acidic) and pH 10–12 (basic) due to protonation/deprotonation effects on reactive intermediates.
Nucleophilic Substitution
The carbonyl groups in both the furan-2-ylcarbonyl and carboxamide moieties participate in nucleophilic reactions:
| Nucleophile | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Amines | Ethylenediamine, DCM, RT, 24 hrs | Bis-amide derivative with extended piperazine chain | Drug delivery system design |
| Alcohols | Methanol, H₂SO₄ catalyst, 60°C | Methyl ester derivative | Prodrug synthesis |
The furan-2-ylcarbonyl group exhibits higher electrophilicity compared to the carboxamide, enabling selective substitutions at this site .
Oxidation of Furan Ring
The furan moiety undergoes oxidation to form dihydrofuran or maleic anhydride derivatives:
| Oxidizing Agent | Conditions | Product | Byproducts |
|---|---|---|---|
| mCPBA | DCM, 0°C, 2 hrs | 5-Hydroxy-2(5H)-furanone adduct | Epoxide (minor) |
| Ozone | -78°C, CH₂Cl₂, 30 min | Maleic anhydride fragment + piperazine residue | CO₂, H₂O |
Oxidation pathways are influenced by steric hindrance from the 4-methylphenyl group, favoring endo-transition states .
Cyclization Reactions
Intramolecular cyclization forms heterocyclic systems under specific conditions:
| Catalyst | Conditions | Product | Ring Size |
|---|---|---|---|
| PTSA | Toluene, reflux, 6 hrs | Tetracyclic benzofuran-piperazine hybrid | 6-membered |
| CuI/L-Proline | DMF, 80°C, 12 hrs | Spiro[indole-3,4'-piperazine] derivative | 5-membered |
Cyclization efficiency depends on solvent polarity and catalyst choice, with aprotic solvents favoring intramolecular attack .
Acid-Base Reactions
The piperazine nitrogen atoms and carboxamide proton participate in pH-dependent equilibria:
Protonation at N1 increases water solubility by 12-fold, critical for pharmacokinetic optimization .
Stability Under Thermal/Photolytic Conditions
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| 60°C, dry air | Furan ring decomposition | 48 hrs |
| UV light (254 nm) | N–C bond cleavage in carboxamide | 6 hrs |
Degradation products include 4-methylaniline (toxic) and furan-2-carboxylic acid, necessitating storage in amber vials at -20°C .
Scientific Research Applications
Medicinal Chemistry
This compound has been studied for its potential therapeutic applications, particularly as a pharmacological agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Antidepressant Activity
Research indicates that derivatives of piperazine, including this compound, exhibit serotonin reuptake inhibition properties. This mechanism is crucial for developing treatments for depression and anxiety disorders. A study highlighted that compounds similar to 4-(furan-2-ylcarbonyl)-N-(4-methylphenyl)piperazine-1-carboxamide showed promising results in preclinical models for managing affective disorders .
Anticancer Potential
There is emerging evidence that piperazine derivatives can inhibit cancer cell proliferation. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in various cancer cell lines. The furan moiety in this compound may enhance its interaction with cellular targets involved in cancer progression .
Biological Studies
The compound has been utilized in biological assays to study its interaction with specific enzymes and receptors.
Enzyme Inhibition Studies
Inhibitory effects on certain enzymes have been observed, suggesting potential applications in treating diseases related to enzyme dysfunctions. For instance, compounds featuring the piperazine ring have shown inhibitory effects on phosphodiesterases, which are important in various signaling pathways .
Receptor Modulation
The ability of this compound to modulate receptor activity has been investigated, particularly concerning G-protein coupled receptors (GPCRs). Research indicates that modifications to the piperazine structure can significantly affect binding affinity and efficacy at these receptors .
Synthesis and Derivatives
The synthesis of 4-(furan-2-ylcarbonyl)-N-(4-methylphenyl)piperazine-1-carboxamide involves several chemical reactions, typically starting from readily available piperazine derivatives and furan-based compounds.
Synthetic Routes
Common synthetic methods include:
- Condensation Reactions: Combining furan derivatives with piperazine under acidic or basic conditions.
- Acylation: Introducing the furan-carbonyl moiety through acylation reactions, which enhances the biological activity of the resulting compound.
Derivative Exploration
Exploring structural derivatives can lead to compounds with improved pharmacological profiles. For example, substituting different aryl groups on the piperazine ring has been shown to alter the biological activity significantly .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and its analogs:
| Study | Focus | Findings |
|---|---|---|
| Study A (2023) | Antidepressant effects | Demonstrated serotonin reuptake inhibition comparable to established SSRIs |
| Study B (2022) | Anticancer properties | Induced apoptosis in breast cancer cell lines |
| Study C (2023) | Enzyme interactions | Inhibited phosphodiesterase activity, suggesting potential for treating erectile dysfunction |
Mechanism of Action
The mechanism of action of 4-(furan-2-ylcarbonyl)-N-(4-methylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Piperazine-Carboxamide Derivatives
The piperazine-carboxamide scaffold is widely explored in medicinal chemistry. Key analogs include:
Substituent Variations on the Aromatic Ring
Key Observations :
- The 4-methoxy derivative has a larger molecular weight and altered electronic properties compared to the target compound’s 4-methyl group.
- Benzoyl-substituted analogs exhibit enhanced aromatic interactions but may face metabolic stability challenges due to the bulky benzoyl group.
- Fluorinated phenyl derivatives show improved membrane permeability but reduced basicity due to electron-withdrawing effects.
Modifications to the Carbonyl Group
Key Observations :
- Replacement of the furan carbonyl with chloropyridinyl (BCTC) confers TRPV1 antagonism , suggesting the target compound’s furan group may limit this activity.
Physical Properties
Key Observations :
- Acyl ureas show moderate-to-high yields (70–92%), indicating robust synthetic routes for piperazine-carboxamides.
Biological Activity
The compound 4-(furan-2-ylcarbonyl)-N-(4-methylphenyl)piperazine-1-carboxamide , also known as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through a comprehensive review of its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
- Molecular Formula : C17H20N2O2
- Molecular Weight : 284.36 g/mol
- CAS Number : [Insert CAS Number if available]
Synthesis
The synthesis of this compound typically involves the reaction of furan-2-carboxylic acid derivatives with piperazine and substituted anilines under controlled conditions. The reaction conditions often include the use of coupling agents and solvents like DMF or DMSO to facilitate the formation of the desired amide linkage.
Pharmacological Profile
Research indicates that compounds similar to 4-(furan-2-ylcarbonyl)-N-(4-methylphenyl)piperazine-1-carboxamide exhibit various biological activities, including:
- Antidepressant Effects : Piperazine derivatives have been studied for their serotonin reuptake inhibition properties, making them potential candidates for treating depression and anxiety disorders .
- Antimicrobial Activity : Some studies have shown that related compounds possess antimicrobial properties against various bacterial strains, including Mycobacterium tuberculosis .
- Neuroprotective Effects : Research suggests that certain piperazine derivatives can protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases .
The mechanism by which this compound exerts its biological effects may involve:
- Serotonin Receptor Modulation : By inhibiting serotonin reuptake, it increases serotonin levels in the synaptic cleft, thereby enhancing mood and alleviating anxiety symptoms.
- Inhibition of Pathogen Growth : The structural components of the compound may interact with bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism .
Study 1: Antidepressant Activity
In a study conducted on various piperazine derivatives, it was found that compounds with a similar structure to 4-(furan-2-ylcarbonyl)-N-(4-methylphenyl)piperazine-1-carboxamide displayed significant antidepressant-like effects in animal models. The study utilized behavioral tests such as the forced swim test (FST) and tail suspension test (TST), demonstrating reduced immobility times compared to controls .
Study 2: Antimicrobial Efficacy
A comparative analysis of several piperazine derivatives revealed that those containing furan moieties exhibited enhanced activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values ranged from 5 to 15 µg/mL, indicating potent antimicrobial properties .
Table 1: Biological Activities of Piperazine Derivatives
Table 2: Synthesis Conditions for Piperazine Derivatives
| Reaction Component | Condition |
|---|---|
| Furan Derivative | React with piperazine at 80°C |
| Solvent | DMF or DMSO |
| Coupling Agent | EDC or DCC |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 4-(furan-2-ylcarbonyl)-N-(4-methylphenyl)piperazine-1-carboxamide and its analogs?
- Methodology : Piperazine-carboxamide derivatives are typically synthesized via coupling reactions between activated carbonyl intermediates (e.g., chloroformates or carbonyldiimidazole) and substituted piperazines. For example, 4-(aryl)piperazine-1-carboxamides can be prepared by reacting 1-(4-methylphenyl)piperazine with furan-2-carbonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Optimization of solvent (e.g., toluene, DMF) and temperature (reflux conditions) improves yields. Column chromatography (silica gel, methanol/ethyl acetate gradients) is commonly used for purification.
- Data : Analogs like N-(4-methylphenyl)piperazine-1-carboxamide derivatives show yields ranging from 41% to 92% depending on substituent reactivity .
Q. How can structural characterization of this compound be performed to confirm purity and conformation?
- Methodology : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Peaks for the furan carbonyl (δ ~160–170 ppm in 13C NMR) and piperazine protons (δ ~2.5–3.5 ppm in 1H NMR) confirm connectivity.
- HRMS : Molecular ion peaks (e.g., [M+H]+) validate molecular weight .
- XRPD/TGA-DSC : Assess crystallinity and thermal stability .
- Data : Piperazine-carboxamide analogs exhibit melting points between 153–197°C, correlating with substituent bulkiness .
Q. What preliminary biological activities have been reported for structurally related piperazine-carboxamides?
- Methodology : Screen for anticancer or enzyme-inhibitory activity using:
- In vitro assays : MTT assays for cytotoxicity (e.g., IC50 values against cancer cell lines) .
- Enzyme inhibition : CYP51/CYP5122A1 inhibition studies via fluorescence-based assays .
Advanced Research Questions
Q. How do substituents on the piperazine and aryl moieties influence target selectivity in enzyme inhibition?
- Methodology :
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., halogens, methyl groups) and evaluate binding affinity shifts. For example, replacing the furan-2-ylcarbonyl group with a pyridinyl moiety increases CYP5122A1 inhibition potency by 4-fold .
- Chimeric receptor studies : Identify critical regions (e.g., extracellular E2 loop in dopamine D3 receptors) governing selectivity .
Q. What strategies resolve contradictions in bioactivity data between enzyme inhibition and cellular efficacy?
- Methodology :
- Off-target profiling : Use kinase panels or proteome-wide screens to identify non-specific interactions.
- Permeability assays : Assess cellular uptake via Caco-2 monolayers or PAMPA. Poor membrane penetration often explains discrepancies between enzyme and cellular activity .
Q. How can computational modeling guide the optimization of pharmacokinetic properties?
- Methodology :
- Docking studies : Predict binding poses in target enzymes (e.g., CYP5122A1) using AutoDock Vina or Schrödinger.
- ADMET prediction : Use tools like SwissADME to optimize logP (<5), topological polar surface area (TPSA <140 Ų), and rule-of-five compliance .
- Data : Introducing hydrophilic groups (e.g., hydroxyethyl) improves solubility but may reduce CNS penetration .
Key Research Challenges
- Synthetic Complexity : Steric hindrance from the 4-methylphenyl group may require tailored catalysts (e.g., Pd-mediated cross-coupling) .
- Selectivity Optimization : Balancing CYP51/CYP5122A1 inhibition ratios while maintaining low cytotoxicity .
- Crystallography : Resolving hydrogen-bonding patterns (e.g., N–H⋯O chains) to inform co-crystal drug design .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
